Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Description
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves the reaction of starting materials to form the final product. The synthesis pathway should be designed in a way that maximizes yield and minimizes the number of steps involved in the reaction.
Starting Materials
2-methyl-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3-carboxylic acid, thionyl chloride, allylamine, 2-amino-2-oxoethane-1-sulfonic acid, triethylamine, acetic anhydride, sodium cyanide, dimethylformamide, ethyl acetate, sodium bicarbonate, wate
Reaction
The first step involves the conversion of 2-methyl-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3-carboxylic acid to its corresponding acid chloride using thionyl chloride in the presence of triethylamine as a catalyst., The acid chloride is then reacted with allylamine to form the corresponding amide., The amide is then reacted with 2-amino-2-oxoethane-1-sulfonic acid in the presence of acetic anhydride to form the corresponding sulfonamide., The sulfonamide is then reacted with sodium cyanide in the presence of dimethylformamide to form the corresponding nitrile., The nitrile is then reacted with ethyl acetate in the presence of sodium bicarbonate and water to form the final product, Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate.
properties
IUPAC Name |
prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-10-28-21(26)18-13(3)24-20(29-12-17(23)25)16(11-22)19(18)14-6-8-15(9-7-14)27-5-2/h4,6-9,19,24H,1,5,10,12H2,2-3H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXWBJBNLZSFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
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